2,8-Dimethyl-1,8-nonadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-1,8-nonadiene is an organic compound with the molecular formula C₁₁H₂₀ and a molecular weight of 152.2765 g/mol . It is a diene, meaning it contains two double bonds, and is characterized by the presence of two methyl groups at the 2nd and 8th positions of the nonadiene chain . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of 2,8-Dimethyl-1,8-nonadiene can be achieved through several synthetic routes. One common method involves the alkylation of 1,8-nonadiene with methylating agents under specific reaction conditions . Industrial production methods may involve catalytic processes to ensure high yield and purity. Detailed reaction conditions and catalysts used in these processes are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
2,8-Dimethyl-1,8-nonadiene undergoes various types of chemical reactions, including:
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bonds, forming dihalides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyl-1,8-nonadiene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,8-Dimethyl-1,8-nonadiene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include the formation of reactive intermediates that can participate in further chemical transformations . Detailed studies on its mechanism of action are still being conducted to fully understand its behavior at the molecular level.
Vergleich Mit ähnlichen Verbindungen
2,8-Dimethyl-1,8-nonadiene can be compared with other similar compounds such as:
Eigenschaften
CAS-Nummer |
20054-25-5 |
---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
2,8-dimethylnona-1,8-diene |
InChI |
InChI=1S/C11H20/c1-10(2)8-6-5-7-9-11(3)4/h1,3,5-9H2,2,4H3 |
InChI-Schlüssel |
CTURECVBUDVEDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCCCCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.